molecular formula C10H7ClN2O2 B2537932 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone CAS No. 926259-29-2

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone

Cat. No.: B2537932
CAS No.: 926259-29-2
M. Wt: 222.63
InChI Key: IKWRJPFRLRJQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of oxadiazole derivatives, including 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone. Synthesized oxadiazoles have been evaluated for their anti-bacterial and anti-fungal activities, with some compounds demonstrating maximum activity against strains like S. aureus and P. aeruginosa. Para-substitution on the phenyl ring has been identified as a factor that enhances the antimicrobial activity of these oxadiazoles (Fuloria et al., 2009). Another study synthesized various derivatives and tested them for antimicrobial activity, with significant activity observed against various bacterial and fungal species (Salimon et al., 2011).

Molecular Properties and Drug Development Potential

Research has also been conducted on the synthesis of oxadiazole derivatives to explore their potential as drug candidates. One study synthesized 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone compounds, characterized their structures, and evaluated their antibacterial activity against several strains of Staphylococcus aureus. In silico studies of the parameters of Lipinski’s Rule of Five and other drug-likeness metrics indicated that these compounds, particularly 4a and 5d, have potential as new drug candidates (Oliveira et al., 2012).

Crystal Packing and Molecular Interactions

The study of crystal packing and molecular interactions of oxadiazole derivatives provides insight into their structural properties and potential applications. A series of oxadiazole derivatives were synthesized and characterized, and their crystal packing was comprehensively inspected. The study emphasized the role of non-covalent interactions such as lone pair-π interactions and halogen bonding in the supramolecular architectures of these compounds (Sharma et al., 2019).

Optical and Thermal Properties

The optical and thermal properties of oxadiazole derivatives have also been studied. For instance, a novel heterocyclic compound was synthesized and characterized using various techniques. Single crystal X-ray diffraction, UV-visible, and thermal analyses were conducted to determine the crystal structure, transparency in the visible region, and thermal stability of the compound (Shruthi et al., 2019).

Future Directions

The future directions for “2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone” and similar oxadiazole compounds could involve further exploration of their potential as high-energy molecules, ionic salts, and pharmaceutical compounds . Additionally, their potential as anticancer agents and enzyme inhibitors could be further investigated .

Properties

IUPAC Name

2-chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-6-8(14)10-13-12-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWRJPFRLRJQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.